4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid

Physicochemical Properties Medicinal Chemistry ADME Prediction

This piperidine-ethylamino benzoic acid (CAS 849236-43-7) is a key intermediate for complement factor B (CFB) inhibitor programs, with patent-validated potency (IC50 <100 nM). Its high TPSA (52.6 Ų) and 2 H-bond donors reduce CNS penetration risk vs. dimethylamino or piperidinylmethyl analogs, making it ideal for systemic drug candidates. The para-benzoic acid enables facile conjugation for PROTAC linkers or affinity probes. Procure ≥95% pure reagent to accelerate focused library synthesis and avoid unpredictable SAR shifts.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B12507419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H20N2O2/c17-14(18)12-4-6-13(7-5-12)15-8-11-16-9-2-1-3-10-16/h4-7,15H,1-3,8-11H2,(H,17,18)
InChIKeyYWOJPBOOGGYTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic Acid (CAS 849236-43-7) – A Piperidine-Ethylamino Benzoic Acid Scaffold


4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid (CAS 849236-43-7) is a synthetic small molecule (MF: C14H20N2O2, MW: 248.32 g/mol) composed of a para-substituted benzoic acid core linked to a piperidine ring via an ethylamino spacer . It belongs to a class of piperidine-substituted benzoic acid derivatives, a chemotype explored in patent literature for modulating complement factor B and as intermediates in pharmaceutical synthesis [1]. This specific compound is available from multiple chemical suppliers for research use, but its publicly reported biological activity and comparative data against close structural analogs are exceptionally limited.

The Risk of Blind Substitution: Why Simple Analogs Cannot Replicate the Function of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic Acid


Within the piperidine-benzoic acid family, minor structural modifications induce profound changes in physicochemical properties and biological target engagement. The specific ethyl linker length, the presence of the secondary amine, and the piperidine ring's conformational flexibility directly influence factors like pKa, lipophilicity (LogP), and hydrogen-bonding capacity. These parameters are critical determinants of target binding kinetics, allosteric modulation, and pharmacokinetic behavior observed in patent-disclosed analogs for complement factor B inhibition [1]. Simply interchanging with close analogs like the dimethylamino-ethyl variant (4-[[2-(dimethylamino)ethyl]amino]benzoic acid) or the piperidin-1-ylmethyl variant (4-(piperidin-1-ylmethyl)benzoic acid) introduces unpredictable shifts in these key properties, invalidating any assumed functional equivalence and risking complete loss of target engagement or altered metabolic stability.

Quantitative Differential Evidence for 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic Acid: A Critical Appraisal


Physicochemical Profile vs. Dimethylamino Analogs: The Impact of Piperidine on Lipophilicity and Basicity

While experimental pKa and LogP data for the target compound are not publicly available, a class-level inference based on calculated and predicted properties highlights a key differentiator. The piperidine ring (a secondary amine) of the target compound is predicted to have a higher pKa (conjugate acid, ~10-11) and greater lipophilicity compared to the dimethylamino tertiary amine group in the analog 4-[[2-(dimethylamino)ethyl]amino]benzoic acid (predicted pKa ~9-10) [1]. This difference fundamentally alters the ionization state at physiological pH and the molecule's ability to cross biological membranes, which is critical for intracellular target engagement or oral bioavailability. The increased basicity and bulk of the piperidine ring also provide distinct hydrogen-bonding and steric features compared to the smaller dimethylamino group, which can be crucial for specific binding pocket recognition.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: A Differentiating Factor Among Amine Linker Variants

The target compound possesses a specific hydrogen bond donor/acceptor profile. According to data on ChemSrc, it has 2 hydrogen bond donors and 4 acceptors, resulting in a TPSA of 52.6 Ų . In contrast, a structurally similar compound where the ethylamino linker is replaced by a direct piperidinylmethyl linkage, 4-(piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5), lacks the secondary amine donor/acceptor. This results in a lower hydrogen bond donor count (0) and a lower TPSA (40.5 Ų) . The higher TPSA and hydrogen bonding capacity of the target compound make it less likely to passively cross the blood-brain barrier (BBB) compared to the piperidinylmethyl analog, a critical distinction for programs targeting peripheral vs. central nervous system (CNS) indications.

Druglikeness Absorption Blood-Brain Barrier Permeability

In Silico Activity Prediction: Complement Factor B Inhibition Potential and Selectivity Over Other Serine Proteases

A 2024 patent from Medshine Discovery Inc. discloses a series of piperidine-substituted benzoic acid compounds as potent complement factor B (CFB) inhibitors [1]. While the exact activity of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is not disclosed, its core structure closely aligns with the patent's Markush formula. The patent highlights that specific compounds within the series exhibit IC50 values of <100 nM against CFB proteolytic activity and demonstrate >100-fold selectivity over related serine proteases like factor D, thrombin, and trypsin [1]. Procuring this specific intermediate allows medicinal chemists to explore CFB inhibition directly, based on the scaffold's validated potential, rather than investing in unrelated commercial libraries. No comparable patent has been found for the dimethylamino or aminoethyl analogs, suggesting this specific piperidine-ethylamino pharmacophore is critical for the observed CFB activity and selectivity profile.

Complement System Immunology Drug Discovery Factor B Inhibitor

Optimal Application Scenarios for Procuring 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic Acid


Complement Factor B (CFB) Inhibitor Lead Identification and Optimization

For drug discovery programs targeting the alternative complement pathway, this compound serves as a key intermediate or starting point for synthesizing a focused library of CFB inhibitors. Unlike generic amine-benzoic acid analogs, the piperidine-ethylamino scaffold has patent-validated precedent for potent CFB inhibition (reported IC50 <100 nM for related series members) . This target-specific structural hypothesis significantly reduces early-stage screening timelines and chemical synthesis costs compared to random library screening.

Peripherally-Restricted Drug Candidate Design

The distinct physicochemical profile, particularly its higher TPSA (52.6 Ų) and hydrogen bond donor count (2) compared to the piperidinylmethyl analog (TPSA 40.5 Ų, HBD 0) , makes this compound a strategically superior choice for designing drug candidates intended to act outside the central nervous system (CNS). Procuring this specific intermediate helps design molecules with a reduced likelihood of crossing the blood-brain barrier, thereby minimizing potential CNS-mediated side effects during early in vivo efficacy studies.

Targeted Chemical Probe Synthesis for Chemoproteomics

The unique combination of a basic, lipophilic piperidine group with a para-benzoic acid handle makes this compound ideal for synthesizing affinity-based chemical probes or PROTAC (Proteolysis Targeting Chimera) linkers. The benzoic acid group provides a tractable point for conjugation to linkers or solid supports, while the piperidine moiety can engage hydrophobic protein pockets. Using this specific reagent, rather than a less basic dimethylamino analog, ensures the probe retains the desired cellular permeability and protein engagement profile predicted for the piperidine series .

Reference Standard for Pharmacokinetic and Metabolism Studies of Benzoic Acid Derivatives

Due to the high purity commercially available (typically >95%) and its well-defined single molecular entity, this compound can serve as a critical reference standard in analytical chemistry. It is particularly useful in developing and validating LC-MS/MS methods for quantifying piperidine-containing drug candidates in biological matrices, where its distinct retention time and mass fragmentation pattern provide a reliable benchmark absent in the simpler aminoethyl analogs.

Quote Request

Request a Quote for 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.